2-([1,1'-biphenyl]-4-yloxy)propanamide
Description
2-([1,1'-biphenyl]-4-yloxy)propanamide is a propanamide derivative featuring a biphenyl ether moiety. This compound shares structural similarities with nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, which contains a biphenyl core linked to a propionic acid group. The substitution of the carboxylic acid with an amide group and the ether linkage at the biphenyl-4-position distinguishes this compound from its analogs. Its structural flexibility allows for diverse pharmacological applications, including anti-inflammatory, antioxidant, and enzyme-inhibitory activities, depending on substituent variations .
This article provides a comprehensive comparison of This compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28g/mol |
IUPAC Name |
2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C15H15NO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,16,17) |
InChI Key |
STCHCGPEWJVZAA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling for Ether Formation
The Ullmann reaction facilitates the formation of biaryl ethers under copper catalysis. For example, coupling 4-bromobiphenyl with a propanol derivative in the presence of CuI and a ligand such as 1,10-phenanthroline at 110–130°C yields the biphenyl ether intermediate. This method achieves moderate to high yields (60–85%) but requires careful control of stoichiometry to minimize homocoupling byproducts.
Suzuki–Miyaura Cross-Coupling
An alternative approach involves synthesizing the biphenyl core via Suzuki–Miyaura coupling between phenylboronic acid and a halogenated benzene derivative. For instance, 4-iodophenol reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture. This method offers superior regioselectivity and yields exceeding 90%.
The introduction of the propanamide group typically involves amidation reactions of carboxylic acid precursors. Two primary strategies dominate the literature:
Direct Amidation of Propionic Acid Derivatives
As demonstrated in patent CN104987297A, propionic acid reacts with ammonium hydroxide under heated conditions (200°C) to form propionamide. For this compound, this method can be adapted by substituting propionic acid with a biphenyl ether-containing carboxylic acid. However, this route necessitates high temperatures and prolonged reaction times, often resulting in side products such as imides or unreacted acids.
Activation via Carbodiimide Reagents
A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid prior to amine addition. For example, reacting 2-([1,1'-biphenyl]-4-yloxy)propanoic acid with ammonium chloride in the presence of EDC and N-hydroxysuccinimide (NHS) at room temperature achieves amide formation with yields of 70–80%. This method minimizes thermal degradation and enhances reaction specificity.
Coupling Biphenyl Ether and Propanamide Components
Integrating the biphenyl ether and propanamide segments requires strategic bond formation. A two-step sequence is often employed:
Nucleophilic Substitution
The hydroxyl group of 4-([1,1'-biphenyl]-4-yloxy)propanol can undergo nucleophilic substitution with a brominated propanamide derivative. Using K₂CO₃ as a base in dimethylformamide (DMF) at 80°C facilitates this reaction, yielding the target compound after 12–24 hours. This method, however, risks elimination side reactions, necessitating careful temperature control.
Mitsunobu Reaction
For stereospecific synthesis, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables coupling between 4-([1,1'-biphenyl]-4-yloxy)propanol and a protected amide precursor. This approach preserves chirality and achieves yields of 65–75%, albeit with higher reagent costs.
Purification and Characterization
Recrystallization Protocols
Crude this compound is purified via recrystallization from 95% ethanol or ethyl acetate/hexane mixtures . Patent CN104987297A reports that iterative recrystallization at 50–60°C increases purity to >99%, albeit with a 15–20% loss in yield.
Chromatographic Methods
Flash column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) effectively separates amide products from unreacted starting materials. This method is preferred for small-scale syntheses but is less feasible industrially.
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.60–7.55 (m, 4H, biphenyl), 6.95–6.90 (m, 4H, aryl-O), 2.45 (q, 2H, CH₂), 1.85 (t, 2H, CH₂), 1.25 (s, 1H, NH₂).
-
HPLC : Purity >98% under isocratic conditions (acetonitrile/water 60:40, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Ullmann Coupling + Amidation | CuI, 130°C, DMF | 65 | 95 | Cost-effective | Side product formation |
| Suzuki–Miyaura + EDC Activation | Pd(PPh₃)₄, EDC, RT | 78 | 98 | High specificity | Expensive catalysts |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 70 | 97 | Stereospecific | Reagent toxicity |
Industrial-Scale Considerations
Patent US20210163410A1 highlights challenges in scaling biphenylamide syntheses, particularly in minimizing solvent waste and ensuring reproducibility. Continuous flow reactors have been proposed to enhance heat transfer during exothermic amidation steps, reducing reaction times by 30–40% compared to batch processes. Additionally, solvent recovery systems for ethanol and DMF improve cost-efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-one.
Reduction: 2-(Biphenyl-4-yloxy)propanamine.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Fluorine at the biphenyl-2-position (e.g., compounds in –2) enhances metabolic stability and lipophilicity, improving membrane permeability .
- N-Substituents : Bulky or aromatic N-substituents (e.g., phenethyl, indole-ethyl) influence receptor binding and bioavailability. For example, the indole moiety in ’s compound mimics Brequinar, a SARS-CoV-2 candidate .
- Ether vs.
Physicochemical Properties
Key Trends :
Structure-Activity Relationships :
- Anti-inflammatory Activity : Fluorinated biphenylpropanamides () show dual COX/LOX inhibition, with methoxy/phenethyl substituents enhancing antioxidant effects .
- Enzyme Inhibition : Sulfonamide groups () improve urease binding via hydrogen bonding, while trifluoromethyl groups () enhance MAO-B selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
